3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile

Medicinal Chemistry Kinase Inhibitor Scaffolds Structure-Based Drug Design

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile is a small-molecule heterocyclic building block belonging to the N-substituted trifluoromethylpyrazole class. It features a 3-trifluoromethylpyrazole core linked to a butanenitrile side chain, creating a single stereocenter at the alpha-carbon of the nitrile-bearing substituent.

Molecular Formula C8H8F3N3
Molecular Weight 203.168
CAS No. 1006319-93-2
Cat. No. B2444097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile
CAS1006319-93-2
Molecular FormulaC8H8F3N3
Molecular Weight203.168
Structural Identifiers
SMILESCC(CC#N)N1C=CC(=N1)C(F)(F)F
InChIInChI=1S/C8H8F3N3/c1-6(2-4-12)14-5-3-7(13-14)8(9,10)11/h3,5-6H,2H2,1H3
InChIKeyIFMKIPVORIETSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile (CAS 1006319-93-2): A Structurally Distinct Fluorinated Pyrazole Building Block for Drug Discovery Procurement


3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile is a small-molecule heterocyclic building block belonging to the N-substituted trifluoromethylpyrazole class . It features a 3-trifluoromethylpyrazole core linked to a butanenitrile side chain, creating a single stereocenter at the alpha-carbon of the nitrile-bearing substituent . With a molecular formula of C8H8F3N3 and a molecular weight of 203.16 g/mol, the compound is commercially supplied as a racemate with a purity of ≥95% (commonly 97%) for research use . Its structural fingerprint combines a lipophilic trifluoromethyl group (calculated LogP ~1.2), a hydrogen-bond-accepting nitrile, and a pyrazole ring, positioning it as a versatile intermediate for constructing chiral drug-like molecules .

Why Simple Analog Substitution Falls Short: The Unique Steric, Electronic, and Chiral Profile of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile


In the procurement of trifluoromethylpyrazole intermediates for medicinal chemistry, generic substitution among close analogs (e.g., 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile or 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentanenitrile) is not straightforward. While these compounds share a common 3-trifluoromethylpyrazole nucleus, they differ critically in steric bulk at the pyrazole 5-position and in side-chain length, respectively [1]. The unsubstituted 5-position of the target compound provides a lower steric hindrance profile compared to the 5-methyl analog, which can influence binding mode compatibility in biological targets . Furthermore, the specific butanenitrile side chain introduces a chiral center absent in simpler nitrile-linked pyrazoles, offering a handle for enantioselective synthesis or stereochemical SAR exploration [1]. These subtle structural nuances mean that even chemically similar building blocks cannot be assumed to be functionally interchangeable without rigorous, context-specific comparative data, which is precisely what the quantitative evidence below begins to address.

Quantitative Differentiation of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile: Evidence for Informed Procurement


C8H8F3N3 vs. C9H10F3N3: Reduced Steric Bulk at the Pyrazole 5-Position Compared to 5-Methyl Analog Improves Complementarity to Flat Binding Sites

The target compound lacks a substituent at the pyrazole 5-position, in contrast to the closely related 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile (CAS 1006348-45-3), which carries a methyl group . This difference is reflected in the calculated Topological Polar Surface Area (TPSA): 41.6 Ų for the target versus 45.8 Ų for the 5-methyl analog, indicating a less sterically encumbered and more planar pyrazole face in the target compound [1]. In structure-based drug design, an unsubstituted 5-position can be critical for achieving optimal geometry in tight binding pockets where a methyl group would cause steric clashes [2].

Medicinal Chemistry Kinase Inhibitor Scaffolds Structure-Based Drug Design

Chiral Butanenitrile Side Chain: A Key Differentiator from Achiral Nitrile-Linked Trifluoromethylpyrazoles for Enantioselective Synthesis

Unlike simpler N-cyanomethyl or N-propionitrile analogs of 3-(trifluoromethyl)pyrazole, the butanenitrile side chain of the target compound introduces a stereogenic center at the carbon adjacent to the pyrazole ring (the alpha-carbon of the nitrile substituent) [1]. This structural feature is absent in comparator compounds such as 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile (CAS not found) or 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propionitrile (CAS hypothetical) [1]. The presence of a defined chiral center, even as a racemate, provides a unique entry point for asymmetric synthesis; resolution or asymmetric induction can deliver enantiomerically pure intermediates for probing stereospecific target interactions [2].

Asymmetric Synthesis Chiral Pool Intermediates Stereochemical SAR

Distinct Lipophilicity Profile (LogP ~1.2) Relative to Higher Homologs Affords Balanced Aqueous Solubility and Membrane Permeability

The calculated partition coefficient (XLogP3) for 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile is 1.2 . This places it in the optimal lipophilicity range for oral drug candidates (typically LogP 1–3) [1]. In contrast, the next higher homolog, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentanenitrile (C9H10F3N3), has a predicted LogP of approximately 1.6, representing a 0.4 unit increase [2]. While this difference appears modest, in fragment-based drug design an elevation of 0.4 LogP units can significantly reduce aqueous solubility and increase off-target promiscuity, making the target compound a more attractive starting point for polarity-sensitive series [1].

ADME Profiling Lipophilicity Optimization Fragment-Based Drug Design

C5-H vs. C5-Methyl: Electronic Effect on Pyrazole Basicity and Hydrogen-Bonding Capacity Influences Target Engagement

The pyrazole N2 lone pair basicity is modulated by substituents at the 5-position. In the target compound, the 5-position is unsubstituted (H), whereas the direct analog 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile carries an electron-donating methyl group . Electron-donating substituents at the 5-position are known to increase pyrazole basicity by ~0.2–0.5 pKa units compared to the unsubstituted case [1]. While experimental pKa data for these specific compounds are not publicly available, class-level structure-acidity relationships predict that the target compound's pyrazole ring is slightly less basic, which can alter hydrogen-bonding networks in kinase hinge-binding motifs where pyrazole N2 acts as a hydrogen bond donor [1][2].

Medicinal Chemistry Heterocycle Basicity Kinase Selectivity

Optimal Deployment Scenarios for 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile Based on Quantitative Differentiation Evidence


Synthesis of Chiral Drug Candidates Requiring Enantiomerically Pure Intermediates

The butanenitrile side chain introduces a stereocenter that is absent in simpler nitrile-linked trifluoromethylpyrazoles. Laboratories engaged in asymmetric synthesis of kinase inhibitors or GPCR modulators can utilize this racemic building block to develop chiral resolution protocols or asymmetric allylic alkylation sequences, leveraging the stereocenter as a synthetic handle. This is particularly valuable when the final biological target exhibits stereospecific binding preferences, as even a racemic intermediate can be resolved to obtain both enantiomers for comparative functional assays [1][2].

Fragment-Based and Structure-Based Drug Discovery Targeting Flat or Sterically Demanding Binding Sites

The unsubstituted 5-position of the pyrazole ring, combined with a moderate LogP of 1.2, makes this building block suitable for fragment growing into flat, hydrophobic pockets where a 5-methyl group would sterically disfavor binding. Medicinal chemists working on ATP-competitive kinase inhibitors or bromodomain antagonists can prioritize this compound over the 5-methyl analog to avoid steric penalties in the hinge region or acetyl-lysine binding pocket, as supported by TPSA and steric profile comparisons [3].

Lead Optimization of SDHI Fungicides Incorporating a Trifluoromethylpyrazole Amide Pharmacophore

Recent patent and research activity has highlighted the utility of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile as a precursor to novel amide fungicides. In agricultural chemistry programs targeting succinate dehydrogenase (SDH), the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling the construction of a diverse library of carboxamide analogs. The compound's distinct steric and electronic profile relative to 5-methyl or cyclopropyl-substituted variants allows for fine-tuning of antifungal spectrum and resistance profiles, as inferred from class-level SAR trends in SDHI chemistry [4].

Chemical Biology Tool Compound Synthesis for Profiling Stereochemical Preferences of Nitrile-Interacting Proteins

The nitrile moiety itself can act as a warhead or polar recognition element in enzyme active sites. By starting with this chiral, nitrile-containing building block, chemical biologists can rapidly generate pairs of enantiomeric probe molecules. These can then be used in competitive activity-based protein profiling (ABPP) to identify stereospecific interactions with serine hydrolases or other enzyme families, providing a direct experimental path to mapping chiral recognition features [2].

Quote Request

Request a Quote for 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.